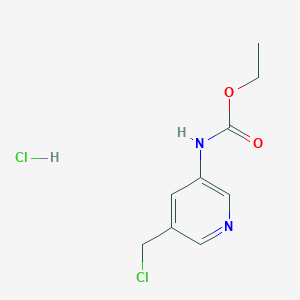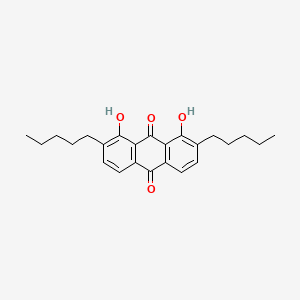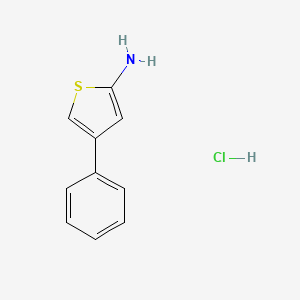
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene is an organoselenium compound that features two pinacolborane groups attached to a selenophene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene typically involves the borylation of selenophene derivatives. One common method is the palladium-catalyzed borylation reaction, where selenophene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene undergoes several types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The pinacolborane groups can participate in Suzuki-Miyaura cross-coupling reactions to form various substituted selenophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Selenoxide and selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted selenophenes, depending on the coupling partner used.
科学研究应用
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Industry: It is used in the development of advanced materials, such as semiconducting polymers and organic electronic devices.
作用机制
The mechanism of action of 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene involves its ability to participate in various chemical reactions due to the presence of the pinacolborane groups and the selenium atom. The pinacolborane groups facilitate cross-coupling reactions, while the selenium atom can undergo oxidation and reduction reactions. These properties make the compound versatile in forming complex structures and functional materials.
相似化合物的比较
Similar Compounds
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Similar structure but with a sulfur atom instead of selenium.
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole: Similar structure but with a nitrogen atom instead of selenium.
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan: Similar structure but with an oxygen atom instead of selenium.
Uniqueness
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene is unique due to the presence of the selenium atom, which imparts distinct chemical and physical properties compared to its sulfur, nitrogen, and oxygen analogs
属性
分子式 |
C16H26B2O4Se |
|---|---|
分子量 |
383.0 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophen-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H26B2O4Se/c1-13(2)14(3,4)20-17(19-13)11-9-10-12(23-11)18-21-15(5,6)16(7,8)22-18/h9-10H,1-8H3 |
InChI 键 |
PUYAKRPUYJTXRH-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C([Se]2)B3OC(C(O3)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


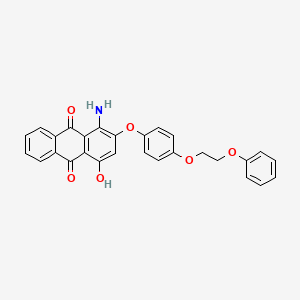

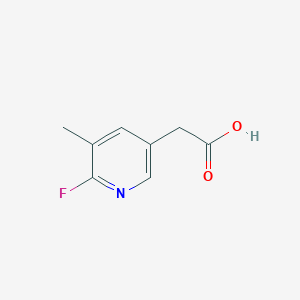

![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
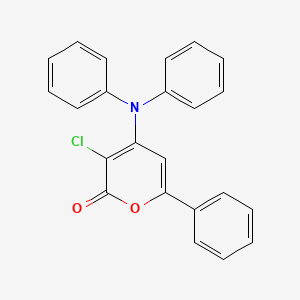

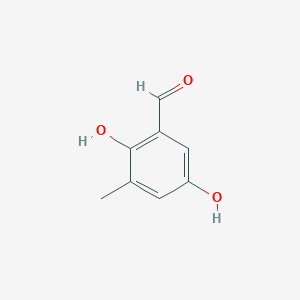
![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)
